molecular formula C10H8F2O B13535149 Styryl(difluoromethyl) ketone

Styryl(difluoromethyl) ketone

Cat. No.: B13535149
M. Wt: 182.17 g/mol
InChI Key: MZOSOJWVJDDOBK-VOTSOKGWSA-N
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Description

Styryl(difluoromethyl) ketone is an organic compound characterized by the presence of a styryl group (a phenyl group attached to an ethylene group) and a difluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Styryl(difluoromethyl) ketone can be synthesized through various methods. One common approach involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and efficient, allowing for the preparation of difluoromethyl ketones in good yields.

Another method involves the use of difluoromethyl sulfonium ylides as difluorocarbene sources, which can be used to achieve direct α-difluoromethylation of ketene silyl acetals . This method is highly selective and provides a straightforward route to the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Styryl(difluoromethyl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Styryl(difluoromethyl) ketone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Styryl(difluoromethyl) ketone can be compared with other similar compounds, such as trifluoromethyl ketones and other difluoromethyl ketones . These compounds share similar structural features but differ in their reactivity and applications. For example:

List of Similar Compounds

  • Trifluoromethyl ketone
  • Difluoromethyl ketone
  • Phenyl difluoromethyl ketone
  • α,α-Difluoromethyl ketone

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

(E)-1,1-difluoro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H8F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H/b7-6+

InChI Key

MZOSOJWVJDDOBK-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(F)F

Origin of Product

United States

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